molecular formula C20H24N4O4 B5594391 1-[2-(2-benzyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)-2-oxoethyl]-2,4-imidazolidinedione

1-[2-(2-benzyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)-2-oxoethyl]-2,4-imidazolidinedione

Cat. No.: B5594391
M. Wt: 384.4 g/mol
InChI Key: VQPVNETUHDHMNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-benzyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)-2-oxoethyl]-2,4-imidazolidinedione is a useful research compound. Its molecular formula is C20H24N4O4 and its molecular weight is 384.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.17975526 g/mol and the complexity rating of the compound is 665. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tachykinin NK2 Receptor Antagonism

1-[2-(2-Benzyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)-2-oxoethyl]-2,4-imidazolidinedione has shown potential as a tachykinin NK2 receptor antagonist. This compound demonstrated potent NK2 receptor antagonism in guinea pig trachea and showed a 1000-fold selectivity for NK2 receptors over NK1. It was effective against NK2 receptor agonist-induced bronchoconstriction in guinea pigs, both intravenously and orally (Smith et al., 1995).

Antihypertensive Activity

This compound has also been explored for its antihypertensive properties. Studies have identified certain derivatives with activity in spontaneously hypertensive rats. These studies emphasize the importance of substituent modification in enhancing biological activity and highlight the potential of these compounds in treating hypertension (Caroon et al., 1981).

Corrosion Inhibition

Research has also been conducted on imidazolidine derivatives, including this compound, for their application in corrosion inhibition. These compounds have shown promising results in inhibiting the corrosion of steel in acidic environments. The effectiveness of these inhibitors is attributed to their strong interaction with the metal surface, thereby reducing the rate of corrosion (Wazzan et al., 2018).

Molecular Structure Analysis

Structural analysis of similar imidazolidine derivatives has been carried out to understand their geometric and bonding characteristics. This information is crucial for designing compounds with desired biological or chemical properties (Staško et al., 2002).

Pharmaceutical Applications

Several studies have synthesized new derivatives of imidazolidine and evaluated them for various pharmaceutical applications, including as serotonin receptor antagonists and adrenergic receptor blockers. This research underscores the compound's significance in developing new therapeutic agents (Czopek et al., 2016).

Properties

IUPAC Name

1-[2-(2-benzyl-3-oxo-2,8-diazaspiro[4.5]decan-8-yl)-2-oxoethyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4/c25-16-12-23(19(28)21-16)13-18(27)22-8-6-20(7-9-22)10-17(26)24(14-20)11-15-4-2-1-3-5-15/h1-5H,6-14H2,(H,21,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPVNETUHDHMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)N(C2)CC3=CC=CC=C3)C(=O)CN4CC(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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